N-Type Calcium Channel Blockade vs. N-Methyl Analog
In a comparative SAR study of diphenylpiperazine‑derived N‑type calcium channel inhibitors, 1‑(Phenyl(pyridin‑4‑yl)methyl)piperazine (compound 42) exhibited potent N‑type channel blocking activity with an estimated IC50 of 0.06 µM. In stark contrast, its N‑methylated analog (compound 43) was approximately 11‑fold less potent, with an estimated IC50 of 0.69 µM [REFS‑1]. This demonstrates that the unsubstituted piperazine nitrogen is essential for high‑affinity interaction with the N‑type calcium channel.
| Evidence Dimension | N‑type calcium channel blockade (IC50) |
|---|---|
| Target Compound Data | 0.06 µM (estimated) |
| Comparator Or Baseline | N‑methylated analog (compound 43): 0.69 µM (estimated) |
| Quantified Difference | 11.5‑fold higher potency |
| Conditions | Whole‑cell patch clamp assay on rat N‑type calcium channel α1B/α2δ‑1/β1b expressed in HEK293 cells |
Why This Matters
For scientists studying neuropathic pain or developing N‑type channel blockers, the unsubstituted piperazine nitrogen is a critical pharmacophore; substitution drastically reduces potency, making the correct compound essential for meaningful SAR interpretation.
